molecular formula C11H11NO3 B3045775 Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 1136-75-0

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B3045775
CAS No.: 1136-75-0
M. Wt: 205.21 g/mol
InChI Key: DYVLGTBJVDIEKC-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a valuable chemical scaffold in organic and medicinal chemistry research. The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds and pharmaceuticals . This specific ester derivative is primarily utilized as a versatile synthetic intermediate or building block for the construction of more complex molecules. Researchers employ this compound in the development of potential therapeutic agents, as the tetrahydroisoquinoline-3-carboxylic acid motif has been investigated for its role in inhibiting key protein-protein interactions, such as those involving anti-apoptotic Bcl-2 family proteins, which is a promising strategy in oncology research . The synthesis of such tetrahydroquinoline derivatives can be achieved through advanced methods, including [1,5]-hydride shift triggered cyclization, demonstrating its relevance in modern synthetic methodology development . The compound's structure is characterized by a fused bicyclic system, and its crystal packing can involve specific intermolecular interactions such as C—H···π interactions and weak hydrogen bonds, which can be critical for material and co-crystal engineering . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and under controlled conditions, referring to the associated safety data sheet for detailed hazard information.

Properties

IUPAC Name

methyl 4-oxo-2,3-dihydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-5,8,12H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLGTBJVDIEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-75-0
Record name NSC105603
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105603
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Scientific Research Applications

MOTQ has garnered attention for its potential in several areas:

Medicinal Chemistry

MOTQ is explored for its antimicrobial , antiviral , and anticancer properties. Research indicates that it can inhibit enzymes involved in bacterial cell wall synthesis, making it a candidate for developing new antibiotics. Additionally, it has shown promise in inducing apoptosis in cancer cells by interacting with Bcl-2 family proteins .

Table 1: Biological Activities of MOTQ

Activity TypeMechanism of ActionReferences
AntimicrobialInhibits bacterial cell wall synthesis
AntiviralPotential activity against coronaviruses
AnticancerInduces apoptosis via caspase activation

Synthesis of Complex Compounds

MOTQ serves as a building block for synthesizing more complex heterocyclic compounds. Its derivatives have been utilized to create novel pharmaceuticals with enhanced efficacy .

Industrial Applications

In the industrial sector, MOTQ is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it valuable for synthesizing fine chemicals .

Antimicrobial Activity

A study demonstrated that MOTQ exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting cellular functions and inhibiting cell wall synthesis .

Antiviral Potential

Research on MOTQ derivatives revealed activity against human coronaviruses (HCoV-229E and HCoV-OC43). Structural modifications of MOTQ were shown to enhance its antiviral efficacy, suggesting potential as a therapeutic agent against viral infections .

Anticancer Studies

In vitro studies indicated that MOTQ induces apoptosis in cancer cell lines through the activation of caspase pathways. It was also found to inhibit Bcl-2 proteins, which are crucial for regulating cell death, thereby supporting its role as a lead compound for anticancer drug development .

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 2-oxo (vs. 4-oxo) 205.21 N/A Lower polarity due to ketone position; used as a synthetic intermediate
Methyl 7-bromo-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 7-Br, 1-CH₃, 2-oxo 298.01 127–129 Enhanced electron-withdrawing effects; potential halogen bonding in targets
Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 7-I, 1-CH₃, 2,4-dioxo 373.14 N/A Dual ketone groups; iodine enhances steric bulk and radioimaging potential
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate 4-OCH₃, 2-SCH₃ 263.31 100–101 Thioether and methoxy groups modulate lipophilicity
N3-(1-(3,5-Dimethyl)adamantyl)-4-thioxo-1,4-dihydroquinoline-3-carboxamide 4-thioxo, adamantyl substituent N/A N/A Thioxo group enhances H-bond acceptor capacity; adamantyl boosts lipophilicity

Key Observations:

  • Ketone Position: Shifting the oxo group from position 4 (target compound) to 2 (as in ) reduces conjugation with the aromatic ring, altering electronic properties and reactivity.
  • Heteroatom Substitution: Replacing oxo with thioxo (e.g., ) increases H-bond acceptor strength, which may enhance interactions with enzymatic active sites.

Physicochemical and Crystallographic Data

  • Melting Points: Electron-withdrawing groups (e.g., Br, I) increase melting points (e.g., 127–129°C for ) compared to non-halogenated analogs.
  • Crystal Packing: Weak C–H⋯π and hydrogen-bonding interactions (observed in ) stabilize the solid-state structure, influencing solubility and formulation.

Biological Activity

Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (MOTQ) is a heterocyclic compound belonging to the quinoline family. Its unique structure, featuring a ketone group and a methyl ester, contributes to its diverse biological activities. This article reviews the biological activity of MOTQ, focusing on its potential applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

MOTQ is characterized by the following chemical structure:

  • IUPAC Name : Methyl 4-oxo-2,3-dihydro-1H-quinoline-3-carboxylate
  • Molecular Formula : C11H11NO3
  • CAS Number : 1136-75-0

The compound's structure allows for various chemical modifications, which can enhance its biological activity.

MOTQ's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to:

  • Inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Induce apoptosis in cancer cells by interacting with Bcl-2 family proteins, which play a crucial role in regulating cell death.

Antimicrobial Activity

Research indicates that MOTQ exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of cellular functions.

Antiviral Activity

MOTQ has also been investigated for its antiviral properties. A study reported that derivatives of tetrahydroquinoline compounds showed activity against human coronaviruses (HCoV-229E and HCoV-OC43), suggesting potential as antiviral agents . The structural modifications of MOTQ can enhance its efficacy against viral pathogens.

Anticancer Activity

The anticancer potential of MOTQ has been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit Bcl-2 proteins further supports its role as a lead compound for developing new anticancer therapies .

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity MOTQ demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics .
Antiviral Activity MOTQ derivatives were effective against human coronaviruses with IC50 values indicating promising antiviral activity .
Anticancer Activity In vitro studies showed that MOTQ induced apoptosis in Jurkat cells with a dose-dependent response, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters. For example, tert-butyl analogs (e.g., tert-butyl 8-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate) are synthesized via a three-step process: (1) Friedel-Crafts acylation, (2) cyclization under acidic conditions, and (3) esterification. Reaction parameters (temperature, solvent, catalyst) are critical for yield and purity. For instance, using triethyl methanetricarboxylate as a solvent and reagent at 215–220°C enables efficient cyclization with minimal side products .
  • Optimization : Excess reagents (e.g., 3x triethyl methanetricarboxylate) improve conversion, and post-synthesis distillation recovers ~95% of unreacted starting material .

Q. How is the purity and structural integrity of the compound validated?

  • Analytical Techniques :

  • Chromatography : HPLC or GC-MS to assess purity (>95% typical).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl ester at C3, ketone at C4).
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch for ester/ketone) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: ~63%, H: ~4.7%, N: ~5.6% for related quinoline esters) .

Advanced Research Questions

Q. What computational tools are used to analyze the compound’s conformation and electronic structure?

  • Software :

  • SHELX : For refining X-ray crystallographic data (e.g., bond lengths, angles) .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize molecular packing and hydrogen bonding .
  • Puckering Analysis : Cremer-Pople parameters quantify ring non-planarity (e.g., tetrahydroquinoline puckering amplitude ~0.5 Å) .
    • Example : A crystal structure of a hexahydroquinoline analog (C19H21NO5S) revealed a boat conformation for the tetrahydroquinoline ring, stabilized by intramolecular H-bonding .

Q. How does stereochemistry at C2 and C3 influence biological activity?

  • Case Study : Enantiopure analogs (e.g., (2S,3S)-methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-tetrahydroquinoline-5-carboxylate) show enhanced binding to therapeutic targets due to spatial alignment of substituents. Chiral HPLC or enzymatic resolution isolates enantiomers .
  • SAR : Substitution at C3 (e.g., triazole) improves metabolic stability, while C2 aryl groups modulate lipophilicity .

Q. What strategies resolve contradictions in reaction mechanisms for tetrahydroquinoline formation?

  • Mechanistic Insights :

  • Pathway A : Base-catalyzed cyclization of malonanilate derivatives (e.g., triethylamine in ethanol yields 80% product) .
  • Pathway B : Acid-mediated cyclization (e.g., H2SO4 in refluxing toluene) favors carbocation intermediates but risks side reactions.
    • Resolution : Isotopic labeling (e.g., ¹³C-tracing) and DFT calculations identify rate-determining steps (e.g., enolization in Pathway A) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.